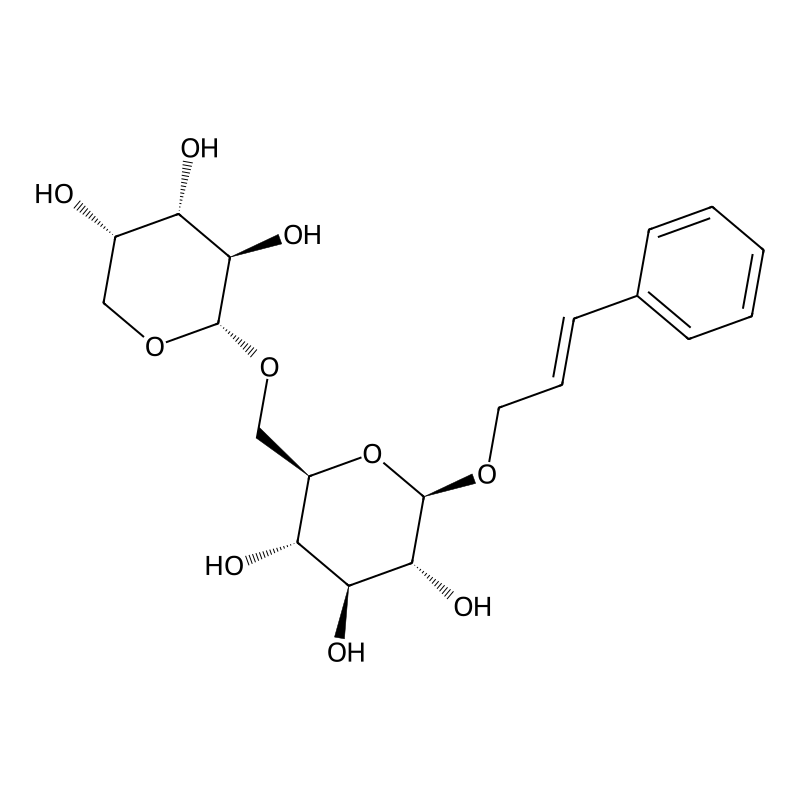

Rosavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rosavin is a cinnamyl alcohol glycoside and a principal bioactive marker compound specific to the plant *Rhodiola rosea*[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9dc9VO579KNb9MZxyNAUsdTqudvnHfZ5qlChZagXIXS6JaG_NdNi1K1H-yvHqG0c42xakCQOi0OhAtei9rJZ5jhlyVEgHUVww3okYQbVoooj5J_7sd8EfnyxzwH-PGBTlsXpAVuRQUHej5io%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsifL6PXV0tnxOfVVDSk0DtCV2-wIGXtgKDUABzZf_DjyCeEZD6m-62OUVDv7oMeApULYZI_R7clqRLVurdWj2A5DQlQe-UKIj8oxMsybJJE6V989Hw5XzzZKnh_y5wPSwTucG_yAn3BX16ORE)]. Alongside salidroside, it is considered a key contributor to the adaptogenic and neuroprotective properties attributed to standardized *R. rosea* extracts[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfAtGtoGpVXvvmYaTt6m5v5Bt9NhgXZM3bylHenvQm5xi7ofMrBDzFEadIodmsmRaee1d7P8IqBoWErffhu47mMWBMF40ffXm4OTJtWKv-Xr2I2J2-KcnC4mN40Itk55H7DU4BYEh0IdrQrOMbRy8qdprllh2XtvxjGjoZw9eGR5xEXq_5rFWd7clLXfWeXD6W)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY1-63tzNiVAkqBLxvfLBj6nXTou7LF6sl13-F1P_IOFNoefU5y8lBh3XM31yZFjauK_k-PHdyp-2jT5z6jIiUA_Y-5seg9TmgoCvhevlTdmKlWV3rBkqp0TCK03siho9SXKVxyOX-pxvBgZTRk0SkqcZnlbL3uhImC8-Fm6ysfcmYB6s%3D)]. Due to its distinct phenylpropanoid structure, Rosavin is often quantified to ensure the authenticity and potency of *R. rosea* preparations, as its presence distinguishes this species from other *Rhodiola* varieties that may only contain salidroside[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9dc9VO579KNb9MZxyNAUsdTqudvnHfZ5qlChZagXIXS6JaG_NdNi1K1H-yvHqG0c42xakCQOi0OhAtei9rJZ5jhlyVEgHUVww3okYQbVoooj5J_7sd8EfnyxzwH-PGBTlsXpAVuRQUHej5io%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsifL6PXV0tnxOfVVDSk0DtCV2-wIGXtgKDUABzZf_DjyCeEZD6m-62OUVDv7oMeApULYZI_R7clqRLVurdWj2A5DQlQe-UKIj8oxMsybJJE6V989Hw5XzzZKnh_y5wPSwTucG_yAn3BX16ORE)]. This makes purified Rosavin essential for mechanistic studies, analytical standard development, and formulation of high-consistency products where the specific contributions of this compound class are under investigation.

References

- [1] Panossian, A., et al. 'Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory.' Frontiers in Pharmacology (2018).

- [2] Jay Campbell. 'Rosavins vs Salidrosides: Rhodiola Rosea Extract Differences.' Jay Campbell Website (2024).

- [5] Dimpfel, W., Schombert, L., & Panossian, A. G. (2018). Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory. Frontiers in pharmacology, 9, 425.

- [10] Yao, X., Deng, Y., & Liu, H. (2023). Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L. Molecules (Basel, Switzerland), 28(21), 7401.

Procuring crude or unstandardized *Rhodiola rosea* extracts introduces significant variability that compromises research reproducibility and product consistency. The concentration of Rosavin in raw plant material and commercial supplements can vary dramatically, with some products containing almost none of the compound, rendering them compositionally different[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH6jvQhLkQvlfMAEYO1Il0M9idRA8Q7uNhYq6Q4RWPuD3gP8ahQkC0qTXc_v71L1rsICWwqZutLpmaPmYMnGwzBmpHjbajC1sDCkBS3vLVLxgR_bMCcmudGU4Xb6CJkf7WLU3NYCjKmIMgsOhi5fO9RvnSPO5agSGE%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG14TZDT4NbaU78ajrDUV-1d21t4mV6Tu1dl-N40jicH4vFjxzMwB35oIueU2uyDIMN2Stb5lqvoozqG0Zy3wLQf4QxIGmlqqI04_moaopDpUnfycFc77DkxuqiPGW-ycYxdkgRVf6oJ2DLl4cn0kOhk47-Js3SX4gKxZfrC5kSeFemmIM%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZZBLdGQZlx6lduGpntRg7O6vFlkd_RVa9JhzJSu_a4UdVjIwhCZN4qTZxu_p1NqGlrLuiMnev5vR4XtuVJSYi9-lfqUzSWwuM1zJJnLMOEmbS1u3pTRJtelZ7HMUoAk99oHSFcDcbhA3QH0edtZcM_u0EVkVisevqrnlbcot6mUDsqdFKm6iH5cW9JyIaqUVIN0QxPg%3D%3D)]. Studies show that Rosavin and Salidroside possess different, and sometimes opposing, biological activities and may be effective at different concentration ranges[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9dc9VO579KNb9MZxyNAUsdTqudvnHfZ5qlChZagXIXS6JaG_NdNi1K1H-yvHqG0c42xakCQOi0OhAtei9rJZ5jhlyVEgHUVww3okYQbVoooj5J_7sd8EfnyxzwH-PGBTlsXpAVuRQUHej5io%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELkKfx4yME-1ay0jt0BBzXODQU9kG3utHM02dJXLloFlZOXUCAyAQl-HNX1VAYyw8dFEZ_EGF-9tAuTmO1QNOWj8dJOfMmdTiYlDbbkds3CeBGAjRTA-AIJ07l8dcE9ulBSVmFW5ODJQB1wLR3TVrBP-QwhwQg2lb54094YMoQqSOWk3hXlvkNDDAN2Az0Dc3ohk4%3D)]. Therefore, substituting pure Rosavin with a crude extract of unknown or variable composition prevents the precise dose-response analysis required for mechanistic studies and fails to guarantee the specific bioactivity attributable to Rosavin itself, leading to unreliable and non-replicable outcomes.

References

- [3] Shikov, A. N., et al. 'Standardization problems of medicinal preparations from Rhodiola rosea L.' (2021).

- [5] Dimpfel, W., Schombert, L., & Panossian, A. G. (2018). Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory. Frontiers in pharmacology, 9, 425.

- [8] Booker, A. et al. 'The quality and safety of Rhodiola rosea supplements on the U.S. market: An analysis of biomarkers, heavy metals, and pesticide residues.' PLOS ONE (2026).

- [11] Dimpfel, W., Schombert, L., & Panossian, A. G. (2018). Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory. Frontiers in pharmacology, 9, 425.

- [22] Goryński, K., et al. 'Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model.' Frontiers in Pharmacology (2025).

Differential Bioavailability: Lower Oral Bioavailability and Shorter Half-Life Compared to Salidroside

In a human pharmacokinetic study following oral administration of a *Rhodiola rosea* extract, key parameters for Rosavin were quantitatively lower than for Salidroside. The maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) for Salidroside were 2.2-fold and 3.1 to 3.5-fold higher, respectively, than those for Rosavin[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-KW7E1-X9yG3D91Hrad4JWy6P7Ttm1ZGplUJnuOlt0ogJLbHGnzqmVUBG5UwrZgwLfbCOcnLpNi6s0Gr50D27cDrAZ4Zm4VqhbThSYenmpUEgZbhtU1KOff2MUBijeEe8ErI17yRcGQA2JPyPsxYzeks5E7MNhY1RltbAFlQfRXQ4vy6XcGYWzQVGg38PSJyMMLdGWLv-hhCGOw6JZCfmLbjrOdRELsFqhLvnvu6iTrEDJ1WZI-bB0j_Og75Cskc%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXu_J2DamcTJLYwxNOsjymWi8tD2BX1VVQOXiD_iWf0Pomie5ThptaoyiQoGI149K8r0wyW-zUwmkQRTchNUdjmvzGo6kloHnnDxC9q4WMHuL2SoqlJMVPR5MZ1N3WPULas8fKS6Fb1VeLptb6hkLKFXRKKK-hkEM7nM4iDjDTTDMkzI7kERvRNtttqCCon26qly69eVbCwl2ZRr3IsNcb-OBxHgdN593s6pr1B2N4HxuvtSlj)]. Furthermore, Rosavin was not detected in plasma until 1-2 hours post-administration, whereas Salidroside was absorbed more rapidly[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXu_J2DamcTJLYwxNOsjymWi8tD2BX1VVQOXiD_iWf0Pomie5ThptaoyiQoGI149K8r0wyW-zUwmkQRTchNUdjmvzGo6kloHnnDxC9q4WMHuL2SoqlJMVPR5MZ1N3WPULas8fKS6Fb1VeLptb6hkLKFXRKKK-hkEM7nM4iDjDTTDMkzI7kERvRNtttqCCon26qly69eVbCwl2ZRr3IsNcb-OBxHgdN593s6pr1B2N4HxuvtSlj)]. This suggests a significantly different absorption and/or metabolic profile, with Rosavin exhibiting lower overall systemic exposure and a slower absorption rate compared to its common co-active, Salidroside.

| Evidence Dimension | Relative Bioavailability (AUC) |

| Target Compound Data | 1x (Normalized) |

| Comparator Or Baseline | Salidroside: 3.1-3.5x higher AUC |

| Quantified Difference | Salidroside shows >200% greater systemic exposure than Rosavin after oral administration. |

| Conditions | Human volunteers after oral administration of standardized SHR-5 *Rhodiola rosea* extract. |

This pharmacokinetic difference is critical for formulation design and dose selection, as achieving equivalent systemic exposure requires a significantly different dosage for Rosavin compared to Salidroside.

Purity-Dependent Reproducibility: Overcomes Extreme Variability Found in Commercial Extracts

Analysis of commercial *Rhodiola rosea* supplements reveals extreme variability in Rosavin content, undermining their use in reproducible research. One study of 10 U.S. products found that Rosavins concentrations ranged from as low as 0.01% up to 3.08%[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG14TZDT4NbaU78ajrDUV-1d21t4mV6Tu1dl-N40jicH4vFjxzMwB35oIueU2uyDIMN2Stb5lqvoozqG0Zy3wLQf4QxIGmlqqI04_moaopDpUnfycFc77DkxuqiPGW-ycYxdkgRVf6oJ2DLl4cn0kOhk47-Js3SX4gKxZfrC5kSeFemmIM%3D)]. Another analysis of industrial liquid extracts found that Rosavin was completely absent in all tested samples from two different manufacturers[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH6jvQhLkQvlfMAEYO1Il0M9idRA8Q7uNhYq6Q4RWPuD3gP8ahQkC0qTXc_v71L1rsICWwqZutLpmaPmYMnGwzBmpHjbajC1sDCkBS3vLVLxgR_bMCcmudGU4Xb6CJkf7WLU3NYCjKmIMgsOhi5fO9RvnSPO5agSGE%3D)]. This batch-to-batch inconsistency makes crude extracts unsuitable as a source material for studies requiring a consistent and quantifiable dose of Rosavin. Procuring purified Rosavin eliminates this primary source of experimental variance.

| Evidence Dimension | Rosavin Content (% w/w) in Commercial Products |

| Target Compound Data | ≥98% (Typical purity for isolated Rosavin) |

| Comparator Or Baseline | Commercial *R. rosea* Extracts: Range from 0% to 3.08% |

| Quantified Difference | Purified Rosavin provides >30-fold higher purity and eliminates the >300-fold concentration variance seen in commercial extracts. |

| Conditions | HPLC analysis of various commercial liquid extracts and capsule supplements. |

For any quantitative biological assay or clinical study, using purified Rosavin is the only way to ensure dose accuracy and achieve reproducible, publication-quality results.

Concentration-Dependent Activity: Demonstrates Higher Potency than Salidroside at Higher Concentrations in a Synaptic Model

In an ex vivo synaptic model of memory (hippocampal long-term potentiation), Rosavin and Salidroside exhibited distinct concentration-dependent effects. While Salidroside was more effective at lower concentrations, Rosavin was found to be more active at higher concentrations[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9dc9VO579KNb9MZxyNAUsdTqudvnHfZ5qlChZagXIXS6JaG_NdNi1K1H-yvHqG0c42xakCQOi0OhAtei9rJZ5jhlyVEgHUVww3okYQbVoooj5J_7sd8EfnyxzwH-PGBTlsXpAVuRQUHej5io%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELkKfx4yME-1ay0jt0BBzXODQU9kG3utHM02dJXLloFlZOXUCAyAQl-HNX1VAYyw8dFEZ_EGF-9tAuTmO1QNOWj8dJOfMmdTiYlDbbkds3CeBGAjRTA-AIJ07l8dcE9ulBSVmFW5ODJQB1wLR3TVrBP-QwhwQg2lb54094YMoQqSOWk3hXlvkNDDAN2Az0Dc3ohk4%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGL0qsFcwOp3evjLOOPkEPaJKlymC-RQRx87QICXEvGXpgSABJZEXauhpz_cVpzQz78G3EhrCnzeLQk3MsiSk_2_8JfjPf1yTGEUbCTWX6SMD6C3A6xelReHkN6Ne4KHL9SS_lJ)]. This demonstrates a non-linear and non-interchangeable functional profile between the two major *Rhodiola* actives. The choice between Rosavin and Salidroside is therefore dependent on the target concentration range and desired magnitude of effect in neurophysiological assays.

| Evidence Dimension | Potentiation of Synaptic Transmission |

| Target Compound Data | More active at higher concentrations |

| Comparator Or Baseline | Salidroside: More effective at lower concentrations |

| Quantified Difference | Activity profile is inverted depending on concentration. |

| Conditions | In vitro electrophysiological recording of long-term potentiation (LTP) in isolated rat hippocampus slices. |

This evidence shows that substituting Rosavin with Salidroside (or a crude extract) is not valid, as it can lead to weaker or opposite effects depending on the dose used in neurobiology research.

Handling & Processability: Defined Solubility for Consistent Stock Solution Preparation

Purified Rosavin has defined solubility characteristics, which are critical for preparing accurate and reproducible stock solutions for in vitro and in vivo experiments. It is a white powder with good solubility in water (≥5 mg/mL, with warming) and high solubility in DMSO (85 mg/mL)[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWLKGUjk17qh5DT4Ma1livpeKLMZnyFwID8NwC9PCmllK5X5mz3rY2Qa9vFIh7HlApHbMuCRvRAHrGtO4bYwUgzHoCKDorXogX9F_P2sH0SmpU76W_MXmNxogPA3uaewHyqUVZVrNOTs9H8sg%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExPalCl_RM26Fgj9CZRjGy5QMpFF4G7Y2d3EkTtOHOeNz4ceZx-5eANc4QqZIbrC058BEzfBIjvUoqdFCUfJmpyS-AzwDYoPMzgNwGv4gDTxjnSD2LSmoW2t6cSK4wDdPUEbU%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwjsHdvBGkbxc53UuwJOt6ufy_AF16jmBaJOwWAWkH981yABSkKleOvX4SveH_z0MLx97duv9eBvlbKq6jG13ATtfERjfyqy_WeIoXyLpfs2MfA-_khjc9cH-c4eWFXuAJyB86yoRerz_vEbhmvUjapY5e)]. This contrasts sharply with crude plant extracts, which contain complex mixtures of compounds with varying solubilities, often leading to precipitation, inconsistent dosing, and interference in assays. Using pure Rosavin ensures complete dissolution and accurate final concentrations, a fundamental requirement for reliable experimental design.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 85 mg/mL (198.4 mM) |

| Comparator Or Baseline | Crude *Rhodiola rosea* Extract: Inconsistent and poorly defined solubility due to complex mixture. |

| Quantified Difference | Provides a clear, reproducible basis for stock solution preparation not possible with crude extracts. |

| Conditions | Dissolution in anhydrous DMSO. |

Predictable solubility is a key procurement attribute that saves time, prevents wasted material, and ensures the accuracy of concentrations in biological assays.

Mechanistic Studies in Neuropharmacology

For researchers investigating specific neurological pathways, such as synaptic plasticity or neuroprotection, pure Rosavin is the required tool. Its distinct concentration-activity profile compared to Salidroside allows for the precise dissection of its unique contribution to the effects of *Rhodiola rosea*, an objective that is impossible to achieve with a variable crude extract[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9dc9VO579KNb9MZxyNAUsdTqudvnHfZ5qlChZagXIXS6JaG_NdNi1K1H-yvHqG0c42xakCQOi0OhAtei9rJZ5jhlyVEgHUVww3okYQbVoooj5J_7sd8EfnyxzwH-PGBTlsXpAVuRQUHej5io%3D)].

Pharmacokinetic and ADME Modeling

To accurately model the absorption, distribution, metabolism, and excretion of *Rhodiola* actives, using isolated Rosavin is essential. Its significantly lower bioavailability and different absorption kinetics compared to Salidroside necessitate its use as a pure compound to build valid predictive models for formulation development[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-KW7E1-X9yG3D91Hrad4JWy6P7Ttm1ZGplUJnuOlt0ogJLbHGnzqmVUBG5UwrZgwLfbCOcnLpNi6s0Gr50D27cDrAZ4Zm4VqhbThSYenmpUEgZbhtU1KOff2MUBijeEe8ErI17yRcGQA2JPyPsxYzeks5E7MNhY1RltbAFlQfRXQ4vy6XcGYWzQVGg38PSJyMMLdGWLv-hhCGOw6JZCfmLbjrOdRELsFqhLvnvu6iTrEDJ1WZI-bB0j_Og75Cskc%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXu_J2DamcTJLYwxNOsjymWi8tD2BX1VVQOXiD_iWf0Pomie5ThptaoyiQoGI149K8r0wyW-zUwmkQRTchNUdjmvzGo6kloHnnDxC9q4WMHuL2SoqlJMVPR5MZ1N3WPULas8fKS6Fb1VeLptb6hkLKFXRKKK-hkEM7nM4iDjDTTDMkzI7kERvRNtttqCCon26qly69eVbCwl2ZRr3IsNcb-OBxHgdN593s6pr1B2N4HxuvtSlj)].

Analytical Reference Standard Development

As a high-purity material (>98%), Rosavin serves as the definitive analytical standard for the quality control of *Rhodiola rosea* raw materials and finished products. Its use is critical for developing and validating HPLC and UPLC-MS/MS methods to quantify Rosavin content and expose substandard or adulterated commercial products that show high variability or a complete lack of this key marker[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH6jvQhLkQvlfMAEYO1Il0M9idRA8Q7uNhYq6Q4RWPuD3gP8ahQkC0qTXc_v71L1rsICWwqZutLpmaPmYMnGwzBmpHjbajC1sDCkBS3vLVLxgR_bMCcmudGU4Xb6CJkf7WLU3NYCjKmIMgsOhi5fO9RvnSPO5agSGE%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG14TZDT4NbaU78ajrDUV-1d21t4mV6Tu1dl-N40jicH4vFjxzMwB35oIueU2uyDIMN2Stb5lqvoozqG0Zy3wLQf4QxIGmlqqI04_moaopDpUnfycFc77DkxuqiPGW-ycYxdkgRVf6oJ2DLl4cn0kOhk47-Js3SX4gKxZfrC5kSeFemmIM%3D)].

High-Reproducibility Screening and In Vitro Assays

In any high-throughput screening or cell-based assay, dose accuracy is paramount. The well-defined solubility and high purity of Rosavin enable the preparation of precise, filterable stock solutions that deliver consistent results. This avoids the precipitation and concentration errors inherent to working with poorly soluble or inconsistent crude plant extracts[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWLKGUjk17qh5DT4Ma1livpeKLMZnyFwID8NwC9PCmllK5X5mz3rY2Qa9vFIh7HlApHbMuCRvRAHrGtO4bYwUgzHoCKDorXogX9F_P2sH0SmpU76W_MXmNxogPA3uaewHyqUVZVrNOTs9H8sg%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwjsHdvBGkbxc53UuwJOt6ufy_AF16jmBaJOwWAWkH981yABSkKleOvX4SveH_z0MLx97duv9eBvlbKq6jG13ATtfERjfyqy_WeIoXyLpfs2MfA-_khjc9cH-c4eWFXuAJyB86yoRerz_vEbhmvUjapY5e)].

References

- [3] Shikov, A. N., et al. 'Standardization problems of medicinal preparations from Rhodiola rosea L.' (2021).

- [5] Dimpfel, W., Schombert, L., & Panossian, A. G. (2018). Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory. Frontiers in pharmacology, 9, 425.

- [7] Panossian, A., et al. 'Pharmacokinetics of active constituents of Rhodiola rosea L. special extract SHR-5.' (2010).

- [8] Booker, A. et al. 'The quality and safety of Rhodiola rosea supplements on the U.S. market: An analysis of biomarkers, heavy metals, and pesticide residues.' PLOS ONE (2026).

- [17] Panossian, A., et al. 'Pharmacokinetics of active constituents of Rhodiola rosea SHR-5 extract.' ResearchGate (2026).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.

3: Nabavi SF, Braidy N, Orhan IE, Badiee A, Daglia M, Nabavi SM. Rhodiola rosea L. and Alzheimer's Disease: From Farm to Pharmacy. Phytother Res. 2016 Apr;30(4):532-9. doi: 10.1002/ptr.5569. Epub 2016 Jan 11. Review. PubMed PMID: 27059687.

4: Perfumi M, Mattioli L. Adaptogenic and central nervous system effects of single doses of 3% rosavin and 1% salidroside Rhodiola rosea L. extract in mice. Phytother Res. 2007 Jan;21(1):37-43. PubMed PMID: 17072830.

5: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.

6: Pomari E, Stefanon B, Colitti M. Effects of Two Different Rhodiola rosea Extracts on Primary Human Visceral Adipocytes. Molecules. 2015 May 11;20(5):8409-28. doi: 10.3390/molecules20058409. PubMed PMID: 25970041.

7: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.

8: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.

9: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.

10: Ioset KN, Nyberg NT, Van Diermen D, Malnoe P, Hostettmann K, Shikov AN, Jaroszewski JW. Metabolic profiling of Rhodiola rosea rhizomes by ¹H NMR spectroscopy. Phytochem Anal. 2011 Mar-Apr;22(2):158-65. doi: 10.1002/pca.1262. Epub 2010 Sep 16. PubMed PMID: 20848394.

11: Wang Z, Hu H, Chen F, Zou L, Yang M, Wang A, Foulsham JE, Lan K. Metabolic profiling assisted quality assessment of Rhodiola rosea extracts by high-performance liquid chromatography. Planta Med. 2012 May;78(7):740-6. doi: 10.1055/s-0031-1298373. Epub 2012 Mar 22. PubMed PMID: 22441833.

12: Jäger AK, Saaby L, Kudsk DS, Witt KC, Mølgaard P. Short communication: Influence of pasteurization on the active compounds in medicinal plants to be used in dairy products. J Dairy Sci. 2010 Jun;93(6):2351-3. doi: 10.3168/jds.2009-2910. PubMed PMID: 20494140.

13: Mudge E, Lopes-Lutz D, Brown PN, Schieber A. Purification of Phenylalkanoids and monoterpene glycosides from Rhodiola rosea L. roots by high-speed counter-current chromatography. Phytochem Anal. 2013 Feb;24(2):129-34. doi: 10.1002/pca.2391. Epub 2012 Jul 19. PubMed PMID: 22811209.

14: Booker A, Jalil B, Frommenwiler D, Reich E, Zhai L, Kulic Z, Heinrich M. The authenticity and quality of Rhodiola rosea products. Phytomedicine. 2016 Jun 15;23(7):754-62. doi: 10.1016/j.phymed.2015.10.006. Epub 2015 Oct 31. PubMed PMID: 26626192.

15: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.

16: Elameen A, Dragland S, Klemsdal SS. Bioactive compounds produced by clones of Rhodiola rosea maintained in the Norwegian germplasm collection. Pharmazie. 2010 Aug;65(8):618-23. PubMed PMID: 20824964.

17: Cifani C, Micioni Di B MV, Vitale G, Ruggieri V, Ciccocioppo R, Massi M. Effect of salidroside, active principle of Rhodiola rosea extract, on binge eating. Physiol Behav. 2010 Dec 2;101(5):555-62. doi: 10.1016/j.physbeh.2010.09.006. Epub 2010 Sep 15. PubMed PMID: 20837037.

18: Peschel W, Prieto JM, Karkour C, Williamson EM. Effect of provenance, plant part and processing on extract profiles from cultivated European Rhodiola rosea L. for medicinal use. Phytochemistry. 2013 Feb;86:92-102. doi: 10.1016/j.phytochem.2012.10.005. Epub 2012 Nov 5. PubMed PMID: 23137726.

19: Verpeut JL, Walters AL, Bello NT. Citrus aurantium and Rhodiola rosea in combination reduce visceral white adipose tissue and increase hypothalamic norepinephrine in a rat model of diet-induced obesity. Nutr Res. 2013 Jun;33(6):503-12. doi: 10.1016/j.nutres.2013.04.001. Epub 2013 May 8. PubMed PMID: 23746567; PubMed Central PMCID: PMC3808124.

20: Kwon JY, Lee SH, Jhun J, Choi J, Jung K, Cho KH, Kim SJ, Yang CW, Park SH, Cho ML. The Combination of Probiotic Complex, Rosavin, and Zinc Improves Pain and Cartilage Destruction in an Osteoarthritis Rat Model. J Med Food. 2018 Apr;21(4):364-371. doi: 10.1089/jmf.2017.4034. Epub 2018 Jan 18. PubMed PMID: 29346012.

Explore Compound Types